molecular formula C25H36N4O5 B6521867 methyl 3-(5-{[3-(4-methylpiperidin-1-yl)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896371-73-6

methyl 3-(5-{[3-(4-methylpiperidin-1-yl)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6521867
CAS No.: 896371-73-6
M. Wt: 472.6 g/mol
InChI Key: ZKROSPHQIJYYHF-UHFFFAOYSA-N
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Description

Methyl 3-(5-{[3-(4-methylpiperidin-1-yl)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H36N4O5 and its molecular weight is 472.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.26857026 g/mol and the complexity rating of the compound is 722. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 3-(5-{[3-(4-methylpiperidin-1-yl)propyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential pharmacological applications. Its structure includes a tetrahydroquinazoline core, which is known for various biological activities. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

  • Molecular Formula: C25H36N4O5
  • Molecular Weight: 472.6 g/mol
  • Purity: Typically 95% .

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.

Enzyme Inhibition

Studies on related compounds suggest that this compound may inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibitors of these enzymes are valuable in treating conditions like Alzheimer's disease. For example, a related compound showed an IC50 value of 46.42 µM against BChE .

Study 1: Antimicrobial Screening

In a study evaluating the antimicrobial properties of quinazoline derivatives, several compounds were tested against common pathogens including Escherichia coli and Staphylococcus aureus. Results indicated that compounds with higher lipophilicity exhibited better antibacterial activity . This suggests that this compound may also exhibit similar properties due to its structural characteristics.

Study 2: Enzyme Inhibition Analysis

A comparative analysis of various tetrahydroquinazoline derivatives revealed that modifications at the piperidine position enhanced enzyme inhibition potential. The study highlighted that structural variations could significantly affect binding affinity and inhibitory potency towards AChE and BChE .

Data Summary Table

Activity Target IC50 Value Reference
AntibacterialStaphylococcus aureusModerate
Enzyme InhibitionAChE157.31 µM
Enzyme InhibitionBChE46.42 µM

Properties

IUPAC Name

methyl 3-[6-[3-(4-methylpiperidin-1-yl)propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O5/c1-18-10-15-28(16-11-18)13-6-12-26-22(30)7-4-3-5-14-29-23(31)20-9-8-19(24(32)34-2)17-21(20)27-25(29)33/h8-9,17-18H,3-7,10-16H2,1-2H3,(H,26,30)(H,27,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKROSPHQIJYYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCNC(=O)CCCCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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